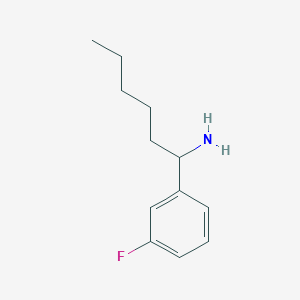

1-(3-Fluorophenyl)hexan-1-amine

Übersicht

Beschreibung

Chemical Reactions Analysis

Amines, such as 1-(3-Fluorophenyl)hexan-1-amine, can undergo various reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .Wissenschaftliche Forschungsanwendungen

Directing Effect of Fluorine in Lithiation

Research has shown that the lithiation of 1-(fluorophenyl)pyrroles, closely related to 1-(3-Fluorophenyl)hexan-1-amine, occurs ortho to the fluorine substituent regardless of the tertiary amine ligands used. Quantum chemical calculations confirm fluorine's unique directing effect by increasing kinetic acidity near its position (Faigl et al., 1998).

Synthesis and Reactivity of Amines

Studies on the synthesis and reactivity of various amine compounds, including this compound, reveal insights into their chemical behavior. For example, the creation of unsymmetrically substituted triazacyclohexanes and their reaction with CrCl3 form specific complexes (Latreche et al., 2010).

Fluorescence Detection Applications

Compounds related to this compound have been used in fluorescence-based applications. For instance, a hexaphenyl-1,3-butadiene derivative demonstrated potential in detecting amine vapors using fluorescence, ultraviolet, and naked-eye detection, showing high sensitivity and rapid response (Kong et al., 2017).

Chemical Selectivity and Reactivity Studies

Research into the chemical selectivity and reactivity of certain amines, including those structurally similar to this compound, offers insights into their potential skin sensitization potency and interactions with model nucleophiles (Meschkat et al., 2001).

Applications in Photocatalysis

The photocatalytic degradation of compounds like 3-fluoroaniline, which shares structural similarities with this compound, has been studied on TiO2 surfaces. These studies contribute to understanding photocatalytic processes relevant to environmental remediation (Jackman & Thomas, 2014).

Metallosupramolecular Chemistry

Research in metallosupramolecular chemistry has utilized amine-functionalized compounds, akin to this compound, to create hexagonal prisms for post-self-assembly modifications. These studies expand the understanding of complex molecular structures and their potential applications (Wang et al., 2011).

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)hexan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18FN/c1-2-3-4-8-12(14)10-6-5-7-11(13)9-10/h5-7,9,12H,2-4,8,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMRKSMRNAAPPPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C1=CC(=CC=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

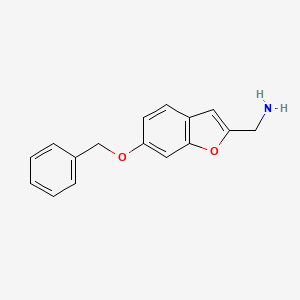

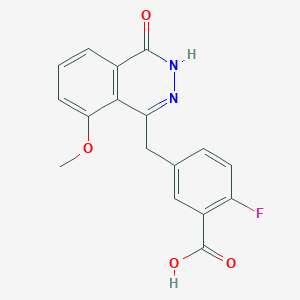

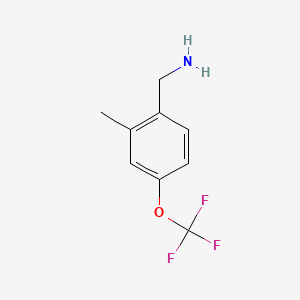

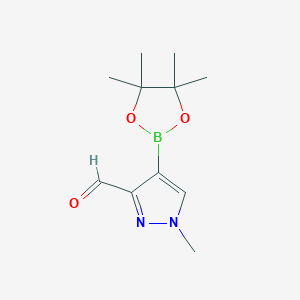

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-Butyl 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine-1-carboxylate](/img/structure/B1399534.png)

![1-[3-(3-Methoxy-benzyl)-[1,2,4]thiadiazol-5-yl]-piperazine](/img/structure/B1399538.png)

![(3,4-dihydro-2H-pyrano[3,2-c]pyridin-7-yl)methanol](/img/structure/B1399550.png)